molecular formula C17H20N4S B11980701 N-(4-(Methylthio)benzylidene)-4-(2-pyridinyl)-1-piperazinamine

N-(4-(Methylthio)benzylidene)-4-(2-pyridinyl)-1-piperazinamine

Cat. No.: B11980701
M. Wt: 312.4 g/mol
InChI Key: XIPUUNDEFVFYOR-XMHGGMMESA-N
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Description

N-(4-(Methylthio)benzylidene)-4-(2-pyridinyl)-1-piperazinamine is a synthetic organic compound that features a combination of benzylidene, pyridinyl, and piperazinamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Methylthio)benzylidene)-4-(2-pyridinyl)-1-piperazinamine typically involves the condensation of 4-(Methylthio)benzaldehyde with 4-(2-pyridinyl)-1-piperazinamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Methylthio)benzylidene)-4-(2-pyridinyl)-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridinyl group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Corresponding amine

    Substitution: Substituted pyridinyl derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(Methylthio)benzylidene)-4-(2-pyridinyl)-1-piperazinamine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Methylthio)benzylidene)-4-(2-pyridinyl)-1-piperazine
  • N-(4-(Methylthio)benzylidene)-4-(2-pyridinyl)-1-piperidinamine

Uniqueness

N-(4-(Methylthio)benzylidene)-4-(2-pyridinyl)-1-piperazinamine is unique due to the presence of both the benzylidene and pyridinyl groups, which can impart distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H20N4S

Molecular Weight

312.4 g/mol

IUPAC Name

(E)-1-(4-methylsulfanylphenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine

InChI

InChI=1S/C17H20N4S/c1-22-16-7-5-15(6-8-16)14-19-21-12-10-20(11-13-21)17-4-2-3-9-18-17/h2-9,14H,10-13H2,1H3/b19-14+

InChI Key

XIPUUNDEFVFYOR-XMHGGMMESA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=N3

Canonical SMILES

CSC1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

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